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Abstract

This document provides a comprehensive overview of the initial preclinical toxicity screening of
the novel therapeutic candidate, RJG-2036. The primary objective of this initial safety
assessment is to identify potential toxic liabilities, establish a preliminary safety profile, and
determine a safe starting dose for further non-clinical and eventual clinical studies. This guide
details the methodologies for key in vitro and in vivo toxicity assays, presents the findings in a
structured format, and visualizes the experimental workflows and underlying toxicological
pathways. The data presented herein is intended to support the continued development of
RJG-2036 by providing a foundational understanding of its toxicological properties. Preclinical
toxicity testing is a critical step in the drug development process, designed to reveal species-,
organ-, and dose-specific toxic effects of an investigational product[1].

In Vitro Cytotoxicity Assessment
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of RIG-2036 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay on a panel of human cell lines to determine its effect on
cell viability.

e Cell Lines:
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o

HepG2 (Human Liver Cancer Cell Line)

o

HEK293 (Human Embryonic Kidney Cells)

[¢]

SH-SY5Y (Human Neuroblastoma Cell Line)

[e]

HUVEC (Human Umbilical Vein Endothelial Cells)

e Procedure:

o Cells were seeded in 96-well plates at a density of 1 x 10* cells per well and allowed to
adhere for 24 hours.

o RJG-2036 was dissolved in DMSO to create a stock solution and then serially diluted in
cell culture medium to achieve final concentrations ranging from 0.1 uM to 1000 puM.

o The culture medium was replaced with the medium containing the various concentrations
of RJIG-2036, and the cells were incubated for 48 hours.

o Following incubation, MTT solution (5 mg/mL in PBS) was added to each well, and the
plates were incubated for an additional 4 hours at 37°C.

o The formazan crystals were dissolved in DMSO, and the absorbance was measured at
570 nm using a microplate reader.

o The percentage of cell viability was calculated relative to the vehicle control (DMSO-
treated cells). The IC50 (half-maximal inhibitory concentration) was determined by non-
linear regression analysis.

Data Summary: In Vitro Cytotoxicity of RJG-2036

Cell Line Tissue of Origin IC50 (pM)
HepG2 Liver 152.3
HEK293 Kidney 210.8
SH-SY5Y Neuronal 350.1
HUVEC Endothelial >500
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Experimental Workflow: In Vitro Cytotoxicity
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Workflow for the in vitro MTT cytotoxicity assay.

Acute Oral Toxicity Study in Rodents
Experimental Protocol: Up-and-Down Procedure (UDP)

An acute oral toxicity study was conducted in female Sprague-Dawley rats to determine the
LD50 (median lethal dose) of RIG-2036. The up-and-down procedure (UDP) was employed to
minimize the number of animals used[1].

e Animal Model:

[¢]

Species: Sprague-Dawley Rat

Sex: Female

[e]

o

Age: 8-10 weeks

[¢]

Weight: 200-250g
» Procedure:
o Animals were fasted overnight prior to dosing.
o A starting dose of 300 mg/kg was selected based on in vitro data.
o RJG-2036 was formulated in a 0.5% carboxymethylcellulose solution.
o Asingle animal was dosed via oral gavage.
o The animal was observed for 48 hours.

o If the animal survived, the next animal was dosed at a higher dose (e.g., 2000 mg/kg). If
the animal died, the next animal was dosed at a lower dose. This sequential dosing
continued until the criteria for the UDP were met.

o All animals were observed for 14 days for signs of toxicity, including changes in skin, fur,
eyes, and behavior. Body weight was recorded daily.
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o At the end of the 14-day observation period, surviving animals were euthanized, and a
gross necropsy was performed.

Data Summary: Acute Oral Toxicity of RJG-2036

Parameter Result

LD50 (mg/kg) >2000

No significant signs of toxicity observed at
Clinical Si ¢ Toxicit doses up to 2000 mg/kg. Mild lethargy was
inical Signs of Toxici
J Y noted within the first 4 hours at the 2000 mg/kg

dose, which resolved by 24 hours.

_ No significant changes in body weight compared
Body Weight Changes )
to control animals.

No treatment-related abnormalities were

Gross Necropsy Findings ) ]
observed in any of the organs examined.

Logical Flow: Up-and-Down Dosing Procedure
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Logical flow of the up-and-down procedure for acute toxicity testing.

Preliminary Safety Pharmacology
Experimental Protocol: hERG Channel Assay

To assess the potential for cardiac liability, the effect of RJG-2036 on the human Ether-a-go-go-
Related Gene (hERG) potassium channel was evaluated using an in vitro patch-clamp assay.
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e System:

o HEK293 cells stably expressing the hERG channel.

e Procedure:

[e]

Whole-cell patch-clamp recordings were performed at room temperature.

o Cells were perfused with a control solution, followed by increasing concentrations of RIG-
2036 (0.1, 1, 10, and 100 pMm).

o The hERG tail current was elicited by a depolarizing pulse followed by a repolarizing
pulse.

o The percentage of inhibition of the hERG current was calculated for each concentration of

RJG-2036.
Concentration (uM) Mean % Inhibition
0.1 2.5
1 5.1
10 12.8
100 284
IC50 (UM) >100

Signaling Pathway: hERG Channel and Cardiac Action
Potential
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Role of the hERG channel in cardiac repolarization and potential for drug-induced QT
prolongation.

Conclusion

The initial toxicity screening of RIG-2036 suggests a favorable preliminary safety profile. The
compound exhibited low in vitro cytotoxicity against a panel of human cell lines. In an acute
oral toxicity study in rats, the LD50 was determined to be greater than 2000 mg/kg, indicating a
low order of acute toxicity. Furthermore, RJG-2036 demonstrated a low risk of inhibiting the
hERG potassium channel, a key indicator for potential cardiotoxicity. These findings support the
continued preclinical development of RJG-2036. Further studies, including repeat-dose toxicity
and genotoxicity assessments, are warranted to build a more comprehensive safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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